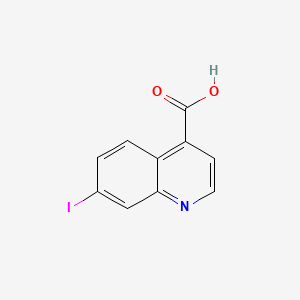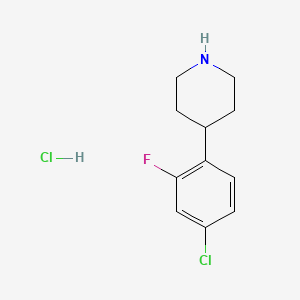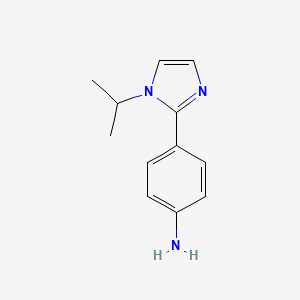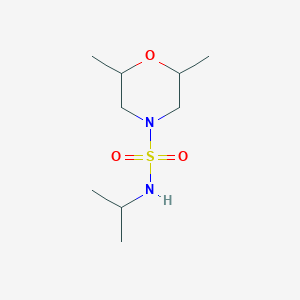
n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide is an organosulfur compound with a molecular formula of C9H20N2O3S and a molecular weight of 236.33 g/mol . This compound belongs to the class of sulfonamides, which are widely used in various fields such as pharmaceuticals, agrochemicals, and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction typically involves the use of low-cost commodity chemicals and can be catalyzed by copper (Cu) to enhance the efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves bulk manufacturing and sourcing of raw materials. Companies like ChemScene provide custom synthesis and bulk procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.
Aplicaciones Científicas De Investigación
n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide include:
- Sulfenamides
- Sulfinamides
- Other sulfonamides
Uniqueness
What sets this compound apart from other similar compounds is its unique structural features, such as the presence of an isopropyl group and the specific arrangement of methyl groups on the morpholine ring . These structural differences can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H20N2O3S |
|---|---|
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
2,6-dimethyl-N-propan-2-ylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C9H20N2O3S/c1-7(2)10-15(12,13)11-5-8(3)14-9(4)6-11/h7-10H,5-6H2,1-4H3 |
Clave InChI |
KTNDBCVIIYVBLF-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)S(=O)(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






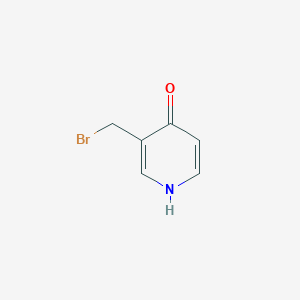
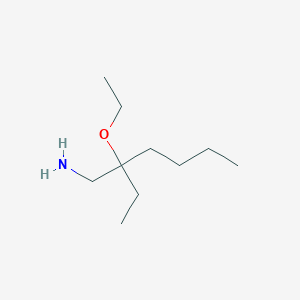

![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)

![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
